7-phenyl-2-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile
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Overview
Description
7-phenyl-2-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in pharmaceutical research.
Preparation Methods
The synthesis of 7-phenyl-2-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile can be achieved through a microwave-mediated, catalyst-free method. This eco-friendly approach involves the use of enaminonitriles and benzohydrazides. The reaction proceeds via a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound. The reaction is typically carried out under microwave conditions at 140°C, resulting in high yields within a short reaction time .
Chemical Reactions Analysis
7-phenyl-2-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and pyridine rings, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
7-phenyl-2-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for developing drugs targeting various diseases, including cancer, cardiovascular disorders, and diabetes.
Biological Research: The compound is studied for its potential as an enzyme inhibitor, particularly for kinases like JAK1 and JAK2.
Material Science: It has applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-phenyl-2-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. For instance, it acts as an inverse agonist for RORγt and inhibits the activity of PHD-1, JAK1, and JAK2 kinases . These interactions disrupt specific signaling pathways, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 7-phenyl-2-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile include:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their diverse pharmacological activities, including anticancer and antimicrobial properties.
1,2,4-Triazolo[4,3-a]pyrazine derivatives: These compounds are studied for their dual inhibitory activities against c-Met and VEGFR-2 kinases.
The uniqueness of this compound lies in its specific trifluoromethyl substitution, which enhances its pharmacokinetic properties and broadens its application scope in medicinal chemistry.
Properties
IUPAC Name |
7-phenyl-2-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11F3N4/c21-20(22,23)15-8-4-7-14(11-15)18-25-19-17(12-24)16(9-10-27(19)26-18)13-5-2-1-3-6-13/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLLWQADWFHXSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=NC(=NN3C=C2)C4=CC(=CC=C4)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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